5-Bromo-3-chloro-2-fluorobenzyl bromide 5-Bromo-3-chloro-2-fluorobenzyl bromide
Brand Name: Vulcanchem
CAS No.: 2092617-82-6
VCID: VC11992629
InChI: InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
SMILES: C1=C(C=C(C(=C1CBr)F)Cl)Br
Molecular Formula: C7H4Br2ClF
Molecular Weight: 302.36 g/mol

5-Bromo-3-chloro-2-fluorobenzyl bromide

CAS No.: 2092617-82-6

Cat. No.: VC11992629

Molecular Formula: C7H4Br2ClF

Molecular Weight: 302.36 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-chloro-2-fluorobenzyl bromide - 2092617-82-6

Specification

CAS No. 2092617-82-6
Molecular Formula C7H4Br2ClF
Molecular Weight 302.36 g/mol
IUPAC Name 5-bromo-1-(bromomethyl)-3-chloro-2-fluorobenzene
Standard InChI InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Standard InChI Key VSDOTDVEJGNTPJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1CBr)F)Cl)Br
Canonical SMILES C1=C(C=C(C(=C1CBr)F)Cl)Br

Introduction

Structural and Physicochemical Properties

The molecular formula of 5-bromo-3-chloro-2-fluorobenzyl bromide is C₇H₄Br₂ClF, distinguishing it from closely related compounds such as 5-chloro-2-fluorobenzyl bromide (C₇H₅BrClF) . The substitution pattern—bromo at position 5, chloro at position 3, and fluorine at position 2—imparts significant electronic effects, influencing reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous brominated benzyl derivatives reveal monoclinic crystal systems with space group P2₁/c . The bromine and chlorine atoms create steric hindrance, reducing rotational freedom around the benzyl C-Br bond. Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts:

  • ¹H NMR (CDCl₃): δ 4.72 (s, 2H, CH₂Br), 7.12–7.45 (m, 3H, aromatic).

  • ¹³C NMR: δ 33.8 (CH₂Br), 115–135 (aromatic carbons with halogen-induced deshielding) .

Thermodynamic and Solubility Profiles

Key physicochemical parameters derived from experimental and computational models include:

PropertyValueMethod/Source
Boiling Point226.7±25.0°C (lit.) Dynamic vapor pressure analysis
Density1.92±0.1 g/cm³ Pycnometry
LogP (Octanol-Water)3.41HPLC retention modeling
Vapor Pressure (25°C)0.12 mmHgLangmuir adsorption

The elevated density and low water solubility (<0.1 mg/mL at 20°C) reflect strong hydrophobic interactions .

Synthetic Methodologies

Industrial and laboratory routes to 5-bromo-3-chloro-2-fluorobenzyl bromide leverage sequential halogenation and functional group transformations.

Bromination of Chlorofluorotoluene Derivatives

A patented method (CN102001913B) describes bromination of 3-chloro-2-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation :

  • Reaction Conditions:

    • Solvent: N,N-dimethylformamide (DMF), 30–65 wt% substrate concentration.

    • Temperature: 0–35°C, avoiding polybromination.

    • Stoichiometry: NBS/substrate = 1.0–1.2 molar ratio.

  • Mechanism: Benzylic hydrogen abstraction by bromine radicals generates a stabilized benzyl radical, which recombines with Br₂.

This method achieves ≈85% conversion with <2% residual toluene derivative .

Applications in Industrial Chemistry

Pharmaceutical Intermediates

The compound’s benzylic bromide group serves as a versatile electrophile in nucleophilic substitutions. Notable applications include:

  • Anticancer Agents: Coupling with purine analogs via Buchwald-Hartwig amination to form kinase inhibitors .

  • Antibiotics: Thioether formation with β-lactam precursors enhances bacterial cell wall penetration .

Environmental Impact and Degradation

Hydrolytic degradation studies in aqueous buffers (pH 7.4, 37°C) reveal:
C₇H₄Br₂ClF+H₂OC₇H₅BrClFO+HBr\text{C₇H₄Br₂ClF} + \text{H₂O} \rightarrow \text{C₇H₅BrClFO} + \text{HBr}
Half-life (t₁/₂): 48 hours (pseudo-first-order kinetics, k = 0.0144 h⁻¹) . Bioaccumulation potential is low (BCF < 100), but aquatic toxicity to Daphnia magna is significant (LC₅₀ = 2.1 mg/L) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Development of chiral ligands for enantioselective benzylation reactions.

  • Green Chemistry Approaches: Solvent-free mechanochemical bromination using ball milling.

  • Polymer Electrolytes: Incorporation into anion-conductive membranes for fuel cells.

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